molecular formula C6H7NO5S B6159623 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 84654-31-9

5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B6159623
CAS RN: 84654-31-9
M. Wt: 205.2
InChI Key:
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Description

Methanesulfonylmethyl is a functional group derived from methanesulfonic acid . It’s often used in organic synthesis due to its reactivity. Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH) .


Molecular Structure Analysis

The molecular structure of a compound like “5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid” would likely involve the methanesulfonylmethyl group attached to the 5-position of the oxazole ring, with a carboxylic acid group also attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, carboxylic acids typically have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many carboxylic acid derivatives are used in the production of polymers or as pharmaceutical intermediates .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many carboxylic acids are corrosive and can cause burns .

Future Directions

The future directions for research into this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research might focus on improving its synthesis or studying its biological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves the reaction of 2-methyl-2-nitropropane-1,3-diol with methanesulfonyl chloride to form 2-methanesulfonyloxy-2-nitropropane-1,3-diol. This intermediate is then reacted with ethyl acetoacetate to form 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid.", "Starting Materials": [ "2-methyl-2-nitropropane-1,3-diol", "methanesulfonyl chloride", "ethyl acetoacetate" ], "Reaction": [ "Step 1: 2-methyl-2-nitropropane-1,3-diol is dissolved in dichloromethane and cooled to 0°C.", "Step 2: Methanesulfonyl chloride is added dropwise to the reaction mixture while stirring at 0°C.", "Step 3: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature.", "Step 4: The resulting 2-methanesulfonyloxy-2-nitropropane-1,3-diol is isolated by filtration and washed with cold dichloromethane.", "Step 5: Ethyl acetoacetate is added to the 2-methanesulfonyloxy-2-nitropropane-1,3-diol and the reaction mixture is heated to reflux for 6 hours.", "Step 6: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.", "Step 7: The resulting crude product is purified by column chromatography to yield 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid." ] }

CAS RN

84654-31-9

Product Name

5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid

Molecular Formula

C6H7NO5S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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